molecular formula C9H7NO2 B181657 4-(Cyanomethyl)benzoic acid CAS No. 50685-26-2

4-(Cyanomethyl)benzoic acid

Cat. No. B181657
CAS RN: 50685-26-2
M. Wt: 161.16 g/mol
InChI Key: RSGBXCFAYHOKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05776983

Procedure details

A suspension of 4-bromomethylbenzoic acid (25.26 g, 0.12 mol) and KCN (20 g, 0.31 mol) in 5:7 H2O/EtOH (60 mL) was heated to 75°-80° C. for four hours. The cooled reaction was partially concentrated, H2O added, and extracted 1× with EtOAc. After acidification of the aqueous layer, the resulting precipitate was filtered and washed well with H2O to yield 13.6 g; 4 EtOAc extractions of the filtrate yielded an additional 2.7 g. Recrystallization of the combined solids from H2O/EtOH using activated charcoal and filtering through Celite afforded 15.20 g of 4-cyanomethylbenzoic acid.
Quantity
25.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
H2O EtOH
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[C-:12]#[N:13].[K+]>O.CCO>[C:12]([CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)#[N:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25.26 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)O)C=C1
Name
Quantity
20 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
H2O EtOH
Quantity
60 mL
Type
solvent
Smiles
O.CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 75°-80° C. for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
CONCENTRATION
Type
CONCENTRATION
Details
was partially concentrated
ADDITION
Type
ADDITION
Details
H2O added
EXTRACTION
Type
EXTRACTION
Details
extracted 1× with EtOAc
FILTRATION
Type
FILTRATION
Details
After acidification of the aqueous layer, the resulting precipitate was filtered
WASH
Type
WASH
Details
washed well with H2O
CUSTOM
Type
CUSTOM
Details
to yield 13.6 g
EXTRACTION
Type
EXTRACTION
Details
4 EtOAc extractions of the filtrate
CUSTOM
Type
CUSTOM
Details
yielded an additional 2.7 g
CUSTOM
Type
CUSTOM
Details
Recrystallization of the combined solids from H2O/EtOH using activated charcoal
FILTRATION
Type
FILTRATION
Details
filtering through Celite

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.